While the provided literature doesn't delve into the specific synthesis of Cimaterol, one paper describes the synthesis of a deuterated form of a similar β-agonist, Clenproperol, using deuterium isopropylamine as a labeled precursor []. This suggests a possible route for Cimaterol-d7 synthesis, where deuterium could be incorporated into the isopropylamine moiety of Cimaterol.
Cimaterol exerts its effects by binding to β2-adrenergic receptors, primarily located in skeletal muscle and adipose tissue [, ]. This binding activates a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), ultimately leading to increased protein synthesis and decreased protein degradation in muscle, resulting in hypertrophy []. In adipose tissue, Cimaterol promotes lipolysis, leading to a reduction in fat deposition [].
The primary application of Cimaterol, as highlighted in the papers, is its use as a growth promoter in livestock animals, particularly in swine [, ] and lambs [, , ]. Cimaterol administration has been shown to:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4